molecular formula C7H3ClFNO3S B6242474 5-chloro-2-cyanophenyl fluoranesulfonate CAS No. 2378502-92-0

5-chloro-2-cyanophenyl fluoranesulfonate

Cat. No.: B6242474
CAS No.: 2378502-92-0
M. Wt: 235.6
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Description

5-Chloro-2-cyanophenyl fluoranesulfonate is a chemical compound characterized by its unique structure, which includes a chloro group, a cyano group, and a fluoranesulfonate moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-cyanophenyl fluoranesulfonate typically involves the following steps:

  • Starting Material: The synthesis begins with 2-cyanophenol as the starting material.

  • Chlorination: The phenol group is chlorinated to introduce the chloro group at the 5-position, resulting in 5-chloro-2-cyanophenol.

  • Fluoranesulfonation: The chloro-2-cyanophenol undergoes fluoranesulfonation to introduce the fluoranesulfonate group, yielding the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to control the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-cyanophenyl fluoranesulfonate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoranesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a catalyst or using chemical reductants like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions may use reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-cyanophenyl fluoranesulfonate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-chloro-2-cyanophenyl fluoranesulfonate exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the fluoranesulfonate group acts as a leaving group, facilitating the substitution process. The cyano group can act as an electrophile, attracting nucleophiles to form new bonds.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Signal Transduction: It can interfere with signal transduction pathways by interacting with key molecules involved in cellular communication.

Comparison with Similar Compounds

  • 4-Chloro-2-cyanophenyl fluoranesulfonate: Similar structure but with the chloro group at a different position.

  • 3-Chloro-2-cyanophenyl fluoranesulfonate: Another positional isomer with the chloro group at the 3-position.

  • 2-Chloro-2-cyanophenyl fluoranesulfonate: Similar to the target compound but with the chloro group at the same position as the cyano group.

Uniqueness: 5-Chloro-2-cyanophenyl fluoranesulfonate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of both chloro and cyano groups on the phenyl ring provides distinct chemical properties compared to its positional isomers.

Properties

CAS No.

2378502-92-0

Molecular Formula

C7H3ClFNO3S

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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